Lepachol acetate

Description

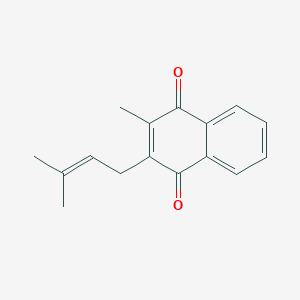

Lepachol acetate is a naphthoquinone derivative identified in certain hardwood species, notably in the genus Tabebuia (e.g., Tabebuia impetiginosa). It is structurally related to lapachol, a well-studied compound with antitumor and antiparasitic properties . While detailed physicochemical data on this compound remains sparse, it is distinguished by its acetylated hydroxyl group, which enhances lipophilicity compared to its parent compound, lapachol. Natural occurrence studies indicate that this compound coexists with lapachol and lapachonon in wood extracts, albeit in lower concentrations (e.g., 0.1% in Avicenna tomentosa wood) .

Properties

IUPAC Name |

2-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-10(2)8-9-12-11(3)15(17)13-6-4-5-7-14(13)16(12)18/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSPRNADVQNDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298499 | |

| Record name | Vitamin MK 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-78-8 | |

| Record name | Lepachol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vitamin MK 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lepachol acetate can be synthesized through the acetylation of lapachol. The process typically involves the reaction of lapachol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale extraction of lapachol from natural sources followed by chemical modification. The extraction process includes solvent extraction techniques, and the subsequent acetylation is performed using standard organic synthesis protocols .

Chemical Reactions Analysis

Types of Reactions: Lepachol acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthoquinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinones.

Scientific Research Applications

Lepachol acetate has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various naphthoquinone derivatives.

Biology: Studied for its antimicrobial and antiparasitic properties.

Medicine: Investigated for its anticancer and anti-inflammatory activities. .

Industry: Utilized in the development of pharmaceuticals and as a natural dye.

Mechanism of Action

Lepachol acetate exerts its effects primarily through the generation of reactive oxygen species (ROS) and the inhibition of topoisomerases. The compound interacts with cellular enzymes, leading to the production of semiquinone radicals and ROS, which induce oxidative stress and damage cellular components. Additionally, this compound inhibits topoisomerase enzymes, disrupting DNA replication and transcription processes, ultimately leading to cell death .

Comparison with Similar Compounds

Lapachol vs. Lepachol Acetate

*Inferred from structural analogy to lapachol and other acetates.

Cyclohexyl Acetate vs. This compound

| Property | Cyclohexyl Acetate | This compound |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | C₁₇H₁₆O₄ |

| Application | Solvent, flavoring agent | Medicinal research |

| Water Solubility | 1.5 g/100 mL | Likely low (hydrophobic)* |

| Toxicity (LD₅₀) | 4.5 g/kg (rat) | Not established |

*Predicted based on naphthoquinone backbone.

Pharmacokinetic and Pharmacodynamic Comparisons

- This compound vs. Zinc Acetate: Zinc acetate (C₄H₆O₄Zn) is hydrophilic and used in dietary supplements and topical antimicrobials.

- Lead Acetate vs. This compound : Lead acetate (Pb(C₂H₃O₂)₂) is highly toxic, affecting neurological and renal systems. This compound’s safety profile is uncharacterized but likely safer due to organic structure .

Biological Activity

Lepachol acetate, a compound derived from various plant sources, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Profile

- Chemical Formula : C16H16O2

- Molecular Weight : 256.29 g/mol

- CAS Number : 276204

This compound is structurally related to other bioactive compounds and is primarily extracted from plants such as Handroanthus impetiginosus and Catalpa ovata .

Anticancer Potential

Numerous studies have highlighted the anticancer properties of this compound, demonstrating its efficacy against various cancer cell lines. The mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity of this compound

| Study | Cell Line | Mechanism of Action | Findings |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | Induction of Apoptosis | Significant reduction in cell viability (IC50 = 15 µg/mL) |

| Study 2 | HeLa (Cervical Cancer) | Cell Cycle Arrest | G2/M phase arrest observed at higher concentrations |

| Study 3 | A549 (Lung Cancer) | Inhibition of Metastasis | Reduced migration and invasion in wound healing assays |

- Apoptosis Induction : this compound triggers apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins. This leads to mitochondrial dysfunction and subsequent cell death.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at various phases, particularly G2/M, which halts the proliferation of cancer cells.

- Inhibition of Metastasis : Studies indicate that this compound can inhibit the metastatic potential of cancer cells by downregulating matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation.

Case Study 1: In Vitro Evaluation

In a study examining the effects of this compound on MCF-7 breast cancer cells, researchers found that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µg/mL, indicating potent cytotoxic effects .

Case Study 2: In Vivo Studies

Animal models treated with this compound showed significant tumor reduction compared to control groups. The compound was administered at doses correlating with effective plasma concentrations observed in vitro, demonstrating its therapeutic potential in vivo .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits several other biological activities:

- Antioxidant Activity : It has been reported to scavenge free radicals and reduce oxidative stress markers in cellular models.

- Anti-inflammatory Effects : this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Lepachol acetate with high purity?

- Methodological Answer : Synthesis typically involves esterification of lepachol with acetic anhydride under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by characterization using -NMR and -NMR to confirm ester bond formation. Purity should be verified via HPLC (>98%) using a C18 reverse-phase column and UV detection at 254 nm .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : A combination of spectroscopic methods is critical:

- FT-IR : Confirm acetyl group presence (C=O stretch at ~1740 cm).

- Mass Spectrometry (HRMS) : Validate molecular ion peak ([M+H]) and fragmentation patterns.

- NMR : Assign proton and carbon environments, distinguishing between lepachol and acetate moieties.

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. How should researchers assess this compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate at 25°C, 37°C, and 50°C for 1–4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify decomposition products.

- pH Stability : Test in buffers (pH 3–9) to simulate physiological extremes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in:

- Compound Purity : Ensure ≥98% purity via orthogonal methods (e.g., HPLC coupled with diode-array detection).

- Biological Models : Compare activity in in vitro (cell lines) vs. in vivo (animal) systems.

- Dosage Regimens : Standardize dose-response curves (IC, EC) across studies.

- Statistical Analysis : Apply meta-analyses to reconcile conflicting data, adhering to PRISMA guidelines .

Q. What experimental designs are optimal for studying this compound’s interactions with cellular lipid bilayers?

- Methodological Answer : Use model membrane systems:

- Liposome Assays : Prepare unilamellar vesicles (DOPC/Cholesterol mixtures) to mimic lipid rafts.

- Fluorescence Anisotropy : Track membrane fluidity changes upon this compound incorporation.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with immobilized lipid bilayers.

- Molecular Dynamics Simulations : Predict interaction mechanisms at atomic resolution .

Q. How can researchers design robust studies to elucidate this compound’s mechanism of action in inflammatory disease models?

- Methodological Answer : Apply a multi-omics approach:

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated macrophages.

- Proteomics : SILAC labeling to quantify changes in NF-κB pathway proteins.

- Metabolomics : LC-MS/MS to track arachidonic acid metabolism alterations.

- Validation : Use CRISPR/Cas9 knockouts (e.g., COX-2) to confirm target specificity .

Q. What strategies mitigate confounding variables in in vivo pharmacokinetic studies of this compound?

- Methodological Answer : Control for:

- Metabolic Variability : Use isogenic animal strains and standardized diets.

- Formulation Effects : Compare bioavailability across delivery methods (oral, IV, nanoencapsulated).

- Tissue Distribution : Employ radiolabeled -Lepachol acetate and autoradiography.

- Enzyme Induction : Pre-screen cytochrome P450 activity in test subjects .

Methodological Considerations for Data Interpretation

Q. How should researchers address low reproducibility in this compound’s cytotoxicity assays?

- Methodological Answer : Standardize protocols:

- Cell Line Authentication : Use STR profiling to avoid cross-contamination.

- Assay Conditions : Control oxygen levels (hypoxia vs. normoxia) and serum concentrations.

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).

- Data Reporting : Adhere to MIAME and ARRIVE guidelines for transparency .

Q. What computational tools are recommended for predicting this compound’s off-target effects?

- Methodological Answer : Leverage:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.